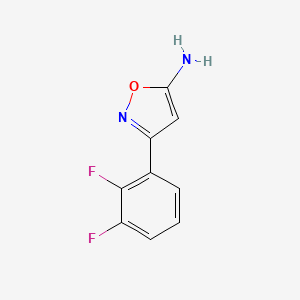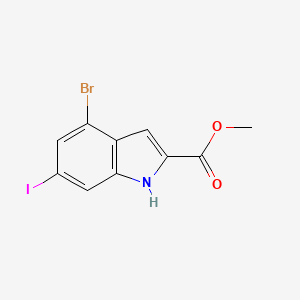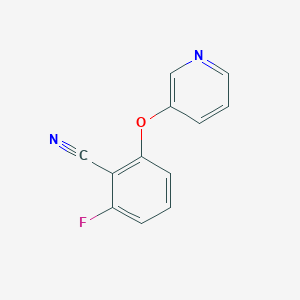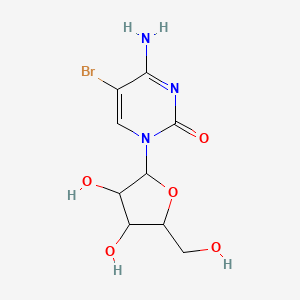![molecular formula C13H8F6N2O B13886550 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a pyridine ring substituted with two trifluoromethyl groups and an aniline moiety connected via an oxygen atom. This structure imparts distinct electronic and steric characteristics, making it a valuable candidate for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of protecting groups to ensure selective functionalization of the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product. Additionally, scaling up the reaction requires careful control of reaction parameters to maintain consistency and quality.
化学反応の分析
Types of Reactions
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
作用機序
The mechanism of action of 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound shares the trifluoromethyl-substituted pyridine structure but differs in its bipyridine configuration.
2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol: Similar in having the trifluoromethyl groups, but with a hydroxymethyl group instead of an aniline moiety.
Uniqueness
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline is unique due to its combination of trifluoromethyl groups and aniline moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with biological targets or advanced material properties.
特性
分子式 |
C13H8F6N2O |
|---|---|
分子量 |
322.21 g/mol |
IUPAC名 |
4-[2,6-bis(trifluoromethyl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C13H8F6N2O/c14-12(15,16)10-5-9(6-11(21-10)13(17,18)19)22-8-3-1-7(20)2-4-8/h1-6H,20H2 |
InChIキー |
XPMGLWSICAMTQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)

![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)
![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)

![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)

![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
